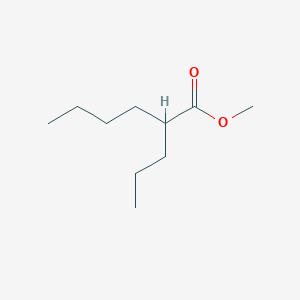

methyl 2-propylhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

methyl 2-propylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the ester and water. The reaction can be represented as follows:

Hexanoic acid+Methanol→Hexanoic acid, 2-propyl, methyl ester+Water

Industrial production methods often involve the use of continuous reactors where the reactants are continuously fed, and the products are continuously removed. This ensures a steady production rate and high efficiency .

Analyse Des Réactions Chimiques

methyl 2-propylhexanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions include hexanoic acid, methanol, and various other esters .

Applications De Recherche Scientifique

methyl 2-propylhexanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.

Mécanisme D'action

The mechanism of action of hexanoic acid, 2-propyl, methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its interactions with lipid membranes and proteins .

Comparaison Avec Des Composés Similaires

methyl 2-propylhexanoate can be compared with other similar esters, such as:

Hexanoic acid, methyl ester: This compound has a similar structure but lacks the 2-propyl group, resulting in different physical and chemical properties.

Hexanoic acid, 2-methylpropyl ester: This ester has a similar molecular formula but differs in the position of the propyl group, leading to variations in its reactivity and applications.

The uniqueness of hexanoic acid, 2-propyl, methyl ester lies in its specific structure, which imparts distinct aromatic properties and reactivity, making it valuable in specialized applications .

Activité Biologique

Methyl 2-propylhexanoate, a methyl ester of branched-chain fatty acids, has garnered attention in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound (CAS No. 5162-60-7) is characterized by its branched-chain structure, which influences its interactions within biological systems. Its molecular formula is C11H22O2, and it is classified as an ester, which typically enhances lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. Preliminary studies suggest that it may modulate various biochemical pathways through:

- Membrane Interaction : The compound's lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting receptor signaling.

- Enzyme Modulation : There is evidence indicating that this compound may interact with specific enzymes, influencing metabolic pathways. However, the exact targets remain to be fully elucidated.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.

2. Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory diseases.

3. Potential Therapeutic Applications

Ongoing research is exploring the compound's potential therapeutic applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effects on common foodborne pathogens. Results indicated a significant reduction in bacterial counts at concentrations as low as 0.5% (v/v), highlighting its potential as a natural preservative.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of this compound on human cell lines, researchers observed a marked decrease in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) upon treatment with varying concentrations of the compound.

Data Tables

| Biological Activity | Observed Effect | Concentration Tested | Reference |

|---|---|---|---|

| Antimicrobial | Reduction in bacterial counts | 0.5% (v/v) | |

| Anti-inflammatory | Decrease in IL-6 and TNF-α | Varies | |

| Drug Delivery Enhancement | Increased solubility of drugs | - |

Propriétés

IUPAC Name |

methyl 2-propylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-8-9(7-5-2)10(11)12-3/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHTYYWMPPPKRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335176 |

Source

|

| Record name | Hexanoic acid, 2-propyl, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-60-7 |

Source

|

| Record name | Hexanoic acid, 2-propyl, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.